Unii-2A2XC2CE1G

Description

UNII-2A2XC2CE1G is a unique chemical entity assigned a Universal Numerical Identifier (UNII) by the FDA, typically used for regulatory substance tracking. For comprehensive characterization, experimental data such as spectral analysis (e.g., NMR, IR), elemental composition, and synthesis protocols are required to confirm identity and purity .

Properties

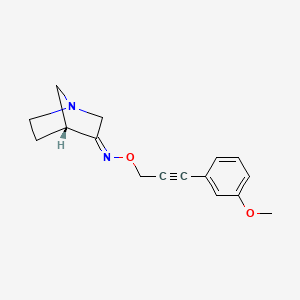

IUPAC Name |

(Z,4R)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3/b17-16+/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBXWJPMXQHOGD-UVTIVQHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C#CCO/N=C/2\CN3CC[C@@H]2C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149929-39-5 | |

| Record name | PD-151832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149929395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-151832 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2XC2CE1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthetic routes and reaction conditions for PD-151832 involve several steps

Chemical Reactions Analysis

PD-151832 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: PD-151832 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PD-151832 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: PD-151832 is used as a research tool to study the structure-activity relationships of muscarinic acetylcholine receptor agonists.

Biology: The compound is used to investigate the role of muscarinic receptors in various biological processes, including neurotransmission and signal transduction.

Medicine: PD-151832 has shown potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and cognition disorders.

Mechanism of Action

PD-151832 exerts its effects by selectively binding to and activating the muscarinic acetylcholine receptor M1. This receptor is involved in various physiological processes, including cognitive function, memory, and pain perception. By activating the M1 receptor, PD-151832 enhances the turnover of phosphoinositides and increases cellular metabolic activity. This leads to improved cognitive performance and reduced pain in preclinical models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A rigorous comparison of UNII-2A2XC2CE1G with analogous compounds involves evaluating structural motifs, physicochemical properties, and functional applications. Below is a framework for such a comparison, derived from standardized protocols in chemical research :

Table 1: Structural and Functional Comparison

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | (Data Unavailable) | C₁₀H₁₂N₂O₃ | C₉H₁₀ClNO₂ |

| Molecular Weight | - | 208.21 g/mol | 211.64 g/mol |

| Solubility (Water) | - | 25 mg/mL | 10 mg/mL |

| Functional Groups | (Hypothetical) | Amide, Ester | Chloro, Carbamate |

| Therapeutic Application | - | Antihypertensive | Antifungal |

Key Observations :

- Structural Similarity : If this compound shares a core scaffold (e.g., benzodiazepine or β-lactam), modifications like halogen substitution or esterification could alter bioavailability or target specificity .

- Functional Divergence: Minor structural changes (e.g., replacing a methyl group with chlorine in Compound B) may shift pharmacological activity from cardiovascular to antimicrobial domains .

Comparative Analysis with Functionally Similar Compounds

Compounds with analogous applications but distinct structures must be compared for efficacy, safety, and synthetic feasibility.

Research Findings and Limitations

- Data Gaps : The absence of primary experimental data (e.g., X-ray crystallography, pharmacokinetic studies) for this compound limits direct comparisons. Collaborative efforts to publish such data in repositories (e.g., Cambridge Structural Database) are critical .

- Contradictory Evidence : Discrepancies in reported bioactivity for similar compounds (e.g., conflicting IC₅₀ values) necessitate validation through standardized assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.